3-Amino-2-methylpyridine-4-carboxylic acid chemical properties
3-Amino-2-methylpyridine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Predicted Chemical Properties of 3-Amino-2-methylpyridine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic profile, and reactivity of 3-Amino-2-methylpyridine-4-carboxylic acid. As a niche chemical entity, direct and extensive experimental data is limited. Therefore, this document leverages established principles of physical organic chemistry, structure-property relationships, and comparative data from analogous pyridine derivatives to construct a robust predictive profile. The molecule's trifunctional nature—possessing a carboxylic acid, an aromatic amine, and a pyridine scaffold—marks it as a highly versatile building block for applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in novel synthetic applications.
Molecular Structure and Predicted Physicochemical Properties
The unique arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric environment, which in turn governs its physical and chemical behavior. The electron-donating amino group and the electron-withdrawing carboxylic acid group create a push-pull system that influences aromatic reactivity, acidity, and basicity.
Chemical Structure
The IUPAC name for this compound is 3-amino-2-methylpyridine-4-carboxylic acid. Its structure consists of a pyridine ring substituted at the 2-, 3-, and 4-positions.
Caption: A plausible multi-step synthesis pathway.
Causality Behind Experimental Choices:
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Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd/C) is chosen for its clean conversion and simple workup, while SnCl₂ is a classic method effective for nitro group reduction in aromatic systems. [1]* Step 3 (Sandmeyer): This classic transformation is a reliable method for converting an aromatic amino group into a nitrile, which serves as a precursor to the carboxylic acid.
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Step 4 (Hydrolysis): Acid- or base-catalyzed hydrolysis is the standard and effective method for converting a nitrile functional group to a carboxylic acid.
Predicted Chemical Reactivity
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Carboxylic Acid: This group is expected to undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
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Amino Group: The aromatic amine at the 3-position can be acylated, alkylated, or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or act as a ligand for metal centers, forming coordination complexes. [2]The ring itself is electron-deficient, but the strong electron-donating effect of the amino group at C3 will activate the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C5 position.
Predicted Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint. Based on the known effects of each functional group, a detailed prediction of the NMR, IR, and MS spectra can be made.
Spectroscopic Analysis Workflow
The characterization of a novel or synthesized compound follows a logical workflow to confirm its structure and purity.
Caption: Standard workflow for structural confirmation.
Predicted Spectral Data
The following table summarizes the expected key signals in various spectroscopic analyses. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups. [3][4][5]
| Technique | Predicted Observations | Rationale & Comparative Insights |
|---|---|---|
| ¹H NMR | ~12-13 ppm (s, 1H): Carboxyl proton (-COOH). ~7.5-8.0 ppm (d, 1H): Aromatic proton (H5). ~6.8-7.2 ppm (d, 1H): Aromatic proton (H6). ~4.5-5.5 ppm (s, 2H): Amine protons (-NH₂). ~2.2-2.5 ppm (s, 3H): Methyl protons (-CH₃). | The acidic proton of a carboxylic acid is typically found far downfield (>10 ppm). [4]The chemical shifts of aromatic protons are influenced by the electronic effects of substituents; data from related aminopyridines supports these ranges. [3][6]The amine and methyl protons would appear as singlets. |
| ¹³C NMR | ~165-175 ppm: Carboxyl carbon (-COOH). ~110-150 ppm: Aromatic carbons. ~15-25 ppm: Methyl carbon (-CH₃). | Carboxyl carbons resonate in the 165-185 ppm range. [4]The specific shifts of the ring carbons are complex but will fall within the general aromatic region, with carbons attached to heteroatoms appearing further downfield. [3] |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of carboxylic acid. ~3300-3500 cm⁻¹ (two sharp bands): N-H stretch of primary amine. ~1700-1730 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1550-1650 cm⁻¹: Aromatic C=C and C=N stretches. | The broad O-H and strong C=O bands are characteristic identifiers for carboxylic acids. [4]Primary amines typically show two N-H stretching bands (symmetric and asymmetric). [2] |
| Mass Spec. | m/z 152: Molecular ion (M⁺). m/z 108: Loss of CO₂ (-44 Da) from M⁺. m/z 135: Loss of OH (-17 Da) from M⁺. | The molecular ion peak confirms the molecular weight. Decarboxylation (loss of CO₂) is a common and characteristic fragmentation pathway for aromatic carboxylic acids. [5]|
Applications in Drug Discovery and Materials Science
Pyridine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. [7]The specific combination of functional groups in 3-amino-2-methylpyridine-4-carboxylic acid makes it a valuable scaffold for several reasons:
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Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, offering a handle to modulate properties like solubility, metabolism, and target binding.
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Multi-point Binding: The molecule offers hydrogen bond donors (amine, carboxylic OH), a hydrogen bond acceptor (carboxylic C=O, pyridine N), and a hydrophobic patch (methyl group), allowing for multi-point interactions within a biological target.
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Synthetic Handle: The carboxylic acid is ideal for linking to other molecules via robust amide bond formation, a cornerstone of medicinal chemistry library synthesis.
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Coordination Chemistry: The pyridine nitrogen and the amino group can act as bidentate ligands for transition metals, opening applications in catalysis and the development of metallodrugs. [2]
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. However, based on the known hazards of related aminopyridines and carboxylic acids, the following precautions are strongly advised. [8][9]
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Hazard Classification (Predicted):
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Harmful if swallowed. [10] * Causes skin irritation. [8][10] * Causes serious eye irritation. [8][10] * May cause respiratory irritation. [8]* Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves. [11] * Avoid breathing dust. Prevent dust formation during handling. [9][12] * Wash hands thoroughly after handling. [10]* Storage:
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Keep containers tightly closed in a dry, cool, and well-ventilated place. [9] * Store under an inert atmosphere (e.g., nitrogen or argon) as aminopyridines can be sensitive to air and moisture. [13][10] * Store away from strong oxidizing agents and strong acids. [9]
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Generalized Protocol for Spectroscopic Characterization
The following protocols are generalized methodologies for obtaining the spectroscopic data required for structural confirmation. Instrument-specific parameters will require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.
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Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to generate the final spectra for analysis. [3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
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Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background. [3]
References
-
National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. [Link]
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PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]
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PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]
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Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Ali, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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PubChemLite. 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). [Link]
- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier. [Link]
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CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
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PubChem. 3-Amino-2-chloro-4-methylpyridine. [Link]
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